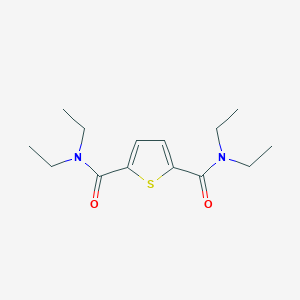

N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

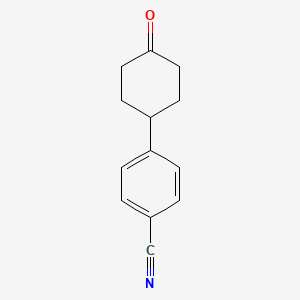

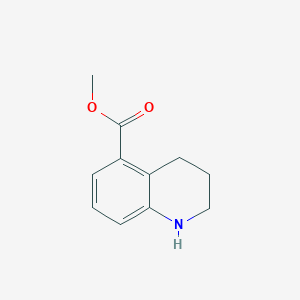

N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide (CAS# 255850-29-4) is a useful research chemical . It has a molecular weight of 282.40 and a molecular formula of C14H22N2O2S .

Molecular Structure Analysis

The molecular structure of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains two amide groups attached to the 2 and 5 positions of the thiophene ring . Each of these amide groups is substituted with two ethyl groups .Physical And Chemical Properties Analysis

N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide has a molecular weight of 282.40 . Its molecular formula is C14H22N2O2S . Other properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Application in Crystallography and Computational Chemistry

Field

Crystallography and Computational Chemistry .

Application Summary

The compound N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a pincer-type tricationic compound, has been synthesized and characterized . This compound has potential applications in crystallography and computational chemistry studies .

Experimental Procedures

The synthesis, structure, and spectroscopic characterization of this pincer-type compound is described . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions .

Results

The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts . The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .

Application in Thermodynamics and Crystallography

Field

Thermodynamics and Crystallography .

Application Summary

The compound N,N,N′,N′-tetramethyl-2,2′-bipyridine-6,6′-dicarboxamide (TMBiPDA) has been used in thermodynamic and crystallographic studies .

Experimental Procedures

The thermodynamics of Th (IV) complexes with TMBiPDA in CH3OH/10% (v)H2O were determined by spectrophotometry and calorimetry . The ligand TMBiPDA coordinates with the central Th atom by the tetradentate (O–N–N–O) mode .

Results

The formation of all complexes is driven by both enthalpy and entropy . In a comparison, enthalpy is more favorable to the formation of TMBiPDA complexes, while entropy is more favorable to the formation of TMPhenDA complexes .

Application in Organic Synthesis

Field

Application Summary

Butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester can be used as a cyclopropanation ligand in one of the key steps for the total synthesis of (+)-Frondosin, a natural product from marine sponges .

Experimental Procedures

The compound is used as a ligand in the cyclopropanation step of the synthesis .

Results

The use of this compound as a ligand allows for the successful synthesis of (+)-Frondosin .

Application in Environmental Monitoring

Field

Application Summary

A 3D (3,4,4,6)-connected Co(II) coordination polymer, namely, [Co(L) 0.5 (tttmb)(H2O)]n (LCU-112, LCU = Liaocheng University, tttmb = 1,3,5-tris(1,2,4-triazol-1-ylmethyl)-2,4,6-trimethylbenzene) has been constructed using an amide-containing multicarboxylate ligand .

Experimental Procedures

The compound is synthesized through solvothermal synthesis .

Results

The compound could display a highly sensitive fluorescence response to different pH systems, especially in the pH range from 3.93 to 4.46 . It may also be viewed as a recyclable on-off-on vapoluminescent sensor responding to typical acidic and alkaline gases HCl and Et3N . Remarkably, it exhibits excellent turn-on/ratiometric fluorescence sensing ability toward Pb2+ and Al3+ with a detection limit as low as 0.075 and 0.759 μM, respectively .

Propiedades

IUPAC Name |

2-N,2-N,5-N,5-N-tetraethylthiophene-2,5-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-5-15(6-2)13(17)11-9-10-12(19-11)14(18)16(7-3)8-4/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFVMBSLDKKLIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(S1)C(=O)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)